Ac-Tyr-Phe-OMe Ac-Tyr-Phe-OMe
Brand Name: Vulcanchem
CAS No.: 19898-34-1
VCID: VC20750725
InChI: InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol

Ac-Tyr-Phe-OMe

CAS No.: 19898-34-1

Cat. No.: VC20750725

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Ac-Tyr-Phe-OMe - 19898-34-1

Specification

CAS No. 19898-34-1
Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
IUPAC Name methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
Standard InChI Key FMKAXMXOQRFJPK-OALUTQOASA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC
SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Introduction

Chemical Structure and Properties of Ac-Tyr-Phe-OMe

Molecular Identity and Basic Properties

Ac-Tyr-Phe-OMe is a synthetic dipeptide with precisely defined structural characteristics. Its full IUPAC name is methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate. This compound contains two key amino acid residues: tyrosine (Tyr) and phenylalanine (Phe), with specific modifications including N-terminal acetylation and C-terminal methyl esterification.

The compound's basic chemical properties are summarized in the following table:

PropertyValue
CAS Number19898-34-1
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Standard InChIInChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
Standard InChIKeyFMKAXMXOQRFJPK-OALUTQOOSA-N
SMILESCC(=O)NC@@HC(=O)NC@@HC(=O)OC
PubChem Compound ID7019864

The compound features an acetyl group attached to the amino group of tyrosine, while the carboxyl group of phenylalanine is protected as a methyl ester. These modifications create a well-defined dipeptide with specific chemical reactivity profiles that make it suitable for various research applications.

Structural Characteristics

Ac-Tyr-Phe-OMe contains both the hydroxyphenyl side chain of tyrosine and the phenyl side chain of phenylalanine, which contribute to its physical and chemical properties. The two aromatic amino acids are connected by a peptide bond, forming a backbone structure typical of dipeptides. The compound features:

  • An N-terminal acetyl group (Ac-) attached to tyrosine

  • A central peptide bond linking tyrosine and phenylalanine

  • A C-terminal methyl ester group (-OMe) on phenylalanine

  • A hydroxyl group on the para position of tyrosine's phenyl ring

  • Two chiral centers at the alpha carbon atoms of both amino acids, with S-configuration

These structural features create a compound with unique properties due to the combined influence of two aromatic side chains. The hydroxyl group on tyrosine makes it more hydrophilic than phenylalanine, while both aromatic rings can participate in π-π interactions and other non-covalent bonds .

Applications in Peptide Chemistry

Model Compound for Peptide Research

Ac-Tyr-Phe-OMe serves as an important model compound in scientific research, particularly for studying peptide synthesis and modification techniques in chemistry. As a dipeptide containing two aromatic amino acids, it provides a simplified system to investigate:

  • Peptide bond formation mechanisms

  • Protection and deprotection strategies in peptide synthesis

  • Side-chain modifications of aromatic amino acids

  • Characterization methods for peptide compounds

Researchers often use simple dipeptides like Ac-Tyr-Phe-OMe as model systems before working with more complex peptides, as they allow for focused investigation of specific chemical properties and reactions .

Aromatic Interactions Studies

One of the most significant research applications of Ac-Tyr-Phe-OMe is in studying aromatic interactions between amino acid side chains. The compound's two aromatic residues (tyrosine and phenylalanine) make it an excellent model for investigating these interactions, which are crucial in protein structure and function.

Aromatic amino acids like tyrosine and phenylalanine can engage in various non-covalent interactions, including:

  • π-π stacking (face-to-face or parallel-displaced configurations)

  • T-shaped or edge-to-face interactions

  • Cation-π interactions

  • CH-π interactions

  • Hydrogen bonding involving the tyrosine hydroxyl group

Biological Relevance and Structural Studies

Structural Characteristics in Protein Architecture

Dipeptides containing aromatic amino acids like Ac-Tyr-Phe-OMe provide insights into the structural roles of these residues in larger protein architectures. Research has demonstrated that aromatic interactions can significantly contribute to protein stability and folding patterns.

Structural studies have revealed that aromatic amino acids have specific tendencies toward certain secondary structures. For instance, "Being β-branched, the aromatic amino acids Phe and Tyr have a higher intrinsic tendency to occur in β-rich structures than α-helices" . A dataset analysis of 593 proteins found that "74% of the aromatic pairs are between residues separated by a difference of > 5 residues and of that one-third aromatic pairs exist in β-structure" .

These findings suggest that the aromatic interactions in compounds like Ac-Tyr-Phe-OMe might play important roles in stabilizing specific conformations, which could be relevant for understanding the folding and stability of larger peptides and proteins containing these amino acids.

Analytical Characterization and Spectroscopic Properties

Spectroscopic Data

While specific spectroscopic data for Ac-Tyr-Phe-OMe is limited in the search results, we can extrapolate from similar N-acetylated amino acid derivatives. For comparable compounds like N-Acetyl phenylalanine methyl ester, the typical spectroscopic features include:

1H NMR signals showing:

  • Aromatic protons in the range of δ 7.32–7.09 ppm

  • Amide NH proton around δ 6.02 ppm

  • Alpha-CH proton at approximately δ 4.88 ppm

  • Methyl ester protons at δ 3.72 ppm

  • Beta-CH2 protons at δ 3.14-3.07 ppm

  • Acetyl methyl protons at approximately δ 1.99 ppm

For Ac-Tyr-Phe-OMe specifically, additional signals would be expected from the tyrosine hydroxyl group and its aromatic protons. Mass spectrometry of such compounds typically shows characteristic molecular ion peaks corresponding to the molecular weight (384.4 g/mol), as well as fragmentation patterns specific to peptides, such as cleavage at the peptide bond .

Chromatographic Behavior

The compound would be expected to demonstrate retention behavior influenced by both the aromatic side chains of tyrosine and phenylalanine, as well as the polar hydroxyl group of tyrosine. This combination of hydrophobic and hydrophilic elements would give Ac-Tyr-Phe-OMe a characteristic elution profile that could be used for identification and purity assessment.

Synthesis and Chemical Modifications

Synthetic Approaches

The synthesis of Ac-Tyr-Phe-OMe likely follows standard peptide synthesis protocols, which typically involve:

  • Protection of functional groups: The amino group of tyrosine is acetylated, and the carboxyl group of phenylalanine is converted to a methyl ester

  • Peptide bond formation: Coupling of the protected amino acids using appropriate reagents to form the peptide bond

  • Purification: Isolation and purification of the final product using chromatographic techniques

The search results mention a protocol for preparing N-Fmoc-protected amino acid methyl esters , which represents a similar protection strategy to that used in the synthesis of Ac-Tyr-Phe-OMe, albeit with a different N-terminal protecting group (Fmoc instead of acetyl).

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